molecular formula C16H12BrClO3 B11822616 3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid

3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid

Cat. No.: B11822616
M. Wt: 367.62 g/mol
InChI Key: YHGQDDYBBWKGDS-UHFFFAOYSA-N
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Description

3-{2-[(2-bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H12BrClO3 It is a derivative of propenoic acid, featuring both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{2-[(2-bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2-bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes. The propenoic acid moiety can participate in various biochemical pathways, potentially leading to the modulation of cellular processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[(2-bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid lies in its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c17-14-4-2-1-3-12(14)10-21-15-7-6-13(18)9-11(15)5-8-16(19)20/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGQDDYBBWKGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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